Flocoumafen-d4
Description
Flocoumafen-d4 is a deuterium-labeled analog of Flocoumafen, a second-generation anticoagulant rodenticide. The parent compound, Flocoumafen (C₃₃H₂₅F₃O₄; exact mass: 542.1705 g/mol), is characterized by its high efficacy against rodent strains resistant to first-generation anticoagulants like warfarin . This compound is synthesized through isotopic substitution, where four hydrogen atoms in the Flocoumafen structure are replaced with deuterium (D), resulting in a molecular formula of C₃₃H₂₁D₄F₃O₄ and a molecular weight of approximately 546.18 g/mol . This labeling enhances its utility as an internal standard in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), where isotopic purity ensures minimal interference during quantitative analysis of environmental or biological samples .
Flocoumafen itself functions as a vitamin K antagonist, disrupting the hepatic vitamin K epoxide reductase (VKOR) enzyme system. This inhibition prevents the recycling of vitamin K, thereby blocking the carboxylation of clotting factors II, VII, IX, and X, leading to lethal hemorrhaging in target rodents . Due to its high toxicity (LD₅₀ < 1 mg/kg in rats), Flocoumafen is restricted to indoor or controlled sewer use in regions like the UK .
Properties
Molecular Formula |
C₃₃H₂₁D₄F₃O₄ |
|---|---|
Molecular Weight |
546.57 |
Synonyms |
4-Hydroxy-3-[1,2,3,4-tetrahydro-3-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-1-naphthalenyl]-2H-1-benzopyran-2-one-d4; Storm; WL 108366-d4; |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison
Table 1: Key Properties of Flocoumafen-d4 and Analogous Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Primary Use | Toxicity (LD₅₀, Rat Oral) |
|---|---|---|---|---|---|
| This compound | C₃₃H₂₁D₄F₃O₄ | 546.18 | 909135-28-0 | Analytical standard, research | Comparable to parent* |
| Flocoumafen | C₃₃H₂₅F₃O₄ | 542.17 | 90035-08-8 | Rodenticide (resistant strains) | <1 mg/kg |
| Brodifacoum | C₃₁H₂₃BrO₃ | 523.42 | 56073-10-0 | Rodenticide (broad-spectrum) | 0.27 mg/kg |
| Difenacoum | C₃₁H₂₃O₃ | 444.51 | 56073-07-5 | Rodenticide (indoor/agricultural) | 1.8 mg/kg |
Mechanism of Action and Resistance Profiles
- This compound/Flocoumafen: Both inhibit VKOR, but Flocoumafen exhibits delayed action (3–10 days post-ingestion), ensuring lethal bait consumption. Its efficacy against warfarin-resistant rodents (e.g., Rattus norvegicus) is attributed to strong binding affinity to mutated VKOR variants .
- Brodifacoum : A single-dose anticoagulant with higher lipophilicity, leading to prolonged tissue retention. Its potency is greater than Flocoumafen but may face resistance in Mus musculus populations .
- Difenacoum : Less persistent in the environment than Flocoumafen, making it suitable for agricultural use. However, it shows reduced efficacy in regions with high resistance gene prevalence .
Analytical and Environmental Stability
This compound’s deuterium labeling improves chromatographic resolution and reduces matrix effects in LC-MS workflows. For example, in environmental samples, its use as an internal standard allows precise quantification of Flocoumafen residues at sub-ppb levels . In contrast, Brodifacoum and Difenacoum require separate deuterated analogs (e.g., Brodifacoum-d4) for similar precision, increasing analytical costs .
Environmental Persistence :
- Flocoumafen: Half-life >180 days in soil due to high hydrophobicity (log Kow = 7.1).
- Difenacoum: Half-life ~90 days, with faster degradation under UV exposure .
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